molecular formula C18H28O6 B12783762 Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol CAS No. 65072-12-0

Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol

Cat. No.: B12783762
CAS No.: 65072-12-0
M. Wt: 340.4 g/mol
InChI Key: ARFFQIAZXGCLDR-UHFFFAOYSA-N
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Description

Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines the structural features of dimethyl benzene-1,3-dicarboxylate and 2,2,4-trimethylpentane-1,3-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol typically involves esterification and condensation reactions. The esterification of benzene-1,3-dicarboxylic acid with methanol produces dimethyl benzene-1,3-dicarboxylate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions.

The 2,2,4-trimethylpentane-1,3-diol can be synthesized through the aldol condensation of acetone and isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base such as sodium hydroxide for the aldol condensation and a metal catalyst like palladium for the hydrogenation step.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The esterification and condensation reactions are optimized for large-scale production, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Benzene-1,3-dimethanol derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol has several applications in scientific research:

    Materials Science: Used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of high-performance materials.

    Chemistry: Serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers, enhancing the properties of industrial products.

Mechanism of Action

The mechanism of action of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. The compound’s diol moiety can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Similar in structure but differs in the position of the ester groups on the benzene ring.

    Ethylene glycol: Shares the diol functionality but lacks the aromatic ester component.

    Isophthalic acid: Contains the benzene-1,3-dicarboxylate structure but without the esterification.

Uniqueness

Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of aromatic ester and aliphatic diol functionalities, providing a versatile platform for chemical modifications and applications in diverse fields.

Properties

CAS No.

65072-12-0

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol

InChI

InChI=1S/C10H10O4.C8H18O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-6(2)7(10)8(3,4)5-9/h3-6H,1-2H3;6-7,9-10H,5H2,1-4H3

InChI Key

ARFFQIAZXGCLDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)CO)O.COC(=O)C1=CC(=CC=C1)C(=O)OC

Related CAS

65072-12-0

Origin of Product

United States

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